2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. One common method involves the alkylation of butanoic acid derivatives with appropriate reagents to introduce the ethyl and methyl groups. The phenylsulfamoyl group is then introduced through a sulfonation reaction, using reagents such as phenylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methylbutanoic acid: Lacks the phenylsulfamoyl group, resulting in different chemical properties and reactivity.
Phenylsulfonylacetic acid: Contains a similar sulfonyl group but has a different core structure.
Methylphenylsulfonylmethane: Shares the sulfonyl group but differs in the overall molecular framework.
Uniqueness
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is unique due to its combination of aliphatic and aromatic components, along with the presence of a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
75599-75-6 |
---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-4-13(5-2,12(15)16)19(17,18)14(3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
PRHORPVHFOOJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.